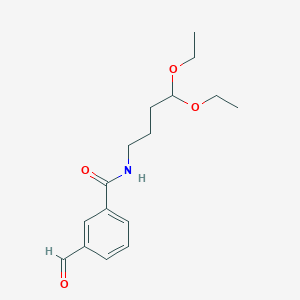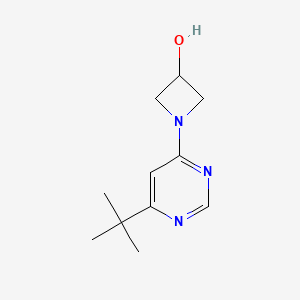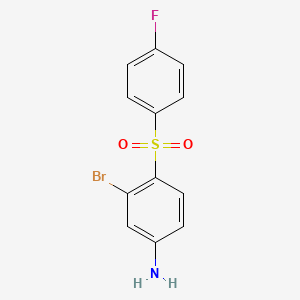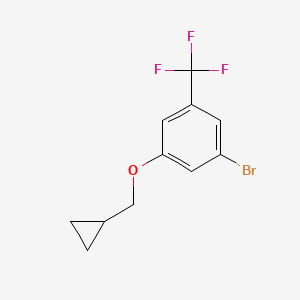
3-(Difluoromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
概要
説明
3-(Difluoromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a difluoromethyl group at position 3, a furyl group at position 5, and a methyl group at position 1. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used. These reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols). The conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce fully or partially reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
3-(Difluoromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on various biological systems. It may serve as a probe to investigate enzyme activities or cellular processes.
Medicine: The compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 3-(Difluoromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities and triggering downstream effects. The difluoromethyl and furyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
- 3-(Difluoromethyl)-5-(2-thienyl)-1-methyl-1H-pyrazole
- 3-(Difluoromethyl)-5-(2-pyridyl)-1-methyl-1H-pyrazole
Uniqueness
3-(Difluoromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is unique due to the presence of both difluoromethyl and furyl groups. These functional groups confer distinct chemical and biological properties, making the compound valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity, which can be leveraged in research and industrial applications.
特性
IUPAC Name |
3-(difluoromethyl)-5-(furan-2-yl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c1-13-7(8-3-2-4-14-8)5-6(12-13)9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDXDINMOCGBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane](/img/structure/B1485846.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)



![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)






